3-Azabicyclo[3.1.1]heptan-2-one
Description
Significance of Bicyclic Scaffolds in Molecular Design
Rationale for Three-Dimensional Topologies in Modern Chemical Space
The exploration of three-dimensional (3D) chemical space is driven by the need to access novel and more specific molecular interactions. acs.org While many existing drug-like molecules tend towards planarity, there is a growing recognition that 3D structures can offer enhanced target specificity and improved physicochemical properties. nih.govnih.gov The shape of a molecule is a critical factor in its ability to interact with biological targets, and the introduction of greater three-dimensionality can lead to more effective and selective drugs. nih.govacs.org
The move towards 3D structures is also a response to the limitations of traditional, planar molecules, which can suffer from poor solubility and metabolic instability. rsc.org By embracing three-dimensionality, chemists can design molecules with improved pharmacokinetic profiles and a higher probability of clinical success. nih.govchem-space.com The use of computational tools, such as the analysis of principal moments of inertia (PMI), allows for the quantification and strategic design of molecular three-dimensionality. nih.gov
Role of Saturated Bioisosteres in Enhancing Molecular Properties
Bicyclic systems, including bicyclo[1.1.1]pentanes and bicyclo[3.1.1]heptanes, are particularly effective as bioisosteres for substituted benzene (B151609) rings. rsc.orgnih.gov These rigid structures can mimic the spatial arrangement of substituents on an aromatic ring while introducing a more favorable three-dimensional geometry. nih.govresearchgate.net This approach has been successfully applied to improve the properties of various bioactive compounds, demonstrating the value of saturated bioisosteres in modern drug design. rsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-5-1-4(2-5)3-7-6/h4-5H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCMHUXWDUDOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characteristics of the 3 Azabicyclo 3.1.1 Heptane Core and Its 2 One Derivative
The 3-azabicyclo[3.1.1]heptane framework is a unique and highly constrained molecular architecture. Its derivative, 3-azabicyclo[3.1.1]heptan-2-one, combines this rigid bicyclic system with a lactam functionality, resulting in a scaffold with distinct conformational and electronic properties.
Conformational Restriction and Rigidity of the Bicyclo[3.1.1]heptane System
The bicyclo[3.1.1]heptane system is characterized by significant ring strain and a high degree of conformational rigidity. This rigidity is a direct consequence of the bridged structure, which locks the molecule into a specific spatial arrangement. vulcanchem.com This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.govnih.gov
The constrained nature of the bicyclo[3.1.1]heptane scaffold has been exploited in the design of various biologically active molecules, where the rigid framework helps to pre-organize functional groups for optimal interaction with their targets. researchgate.netnih.gov Computational studies have been instrumental in understanding the conformational preferences and strain energy of this bicyclic system.
Influence of Nitrogen Heteroatom Placement and Ketone Moiety on Molecular Architecture
The interplay between the nitrogen atom and the adjacent carbonyl group in the lactam ring can affect the planarity of the amide bond. mdpi.com The electron-withdrawing nature of the carbonyl group can also influence the basicity of the nitrogen atom. These features make this compound a versatile building block for creating structurally diverse and functionally complex molecules.
Historical Development of 3 Azabicyclo 3.1.1 Heptane System Synthesis Relevant to Ketone Functionality
Approaches Directly Targeting the 3-Azabicyclo[3.1.1]heptan-2-one Moiety or its Dione (B5365651) Analogues
The direct construction of the 3-azabicyclo[3.1.1]heptane framework, particularly the lactam and dione versions, often relies on strategic cyclization reactions of appropriately substituted cyclobutane (B1203170) precursors. These methods are designed to efficiently build the characteristic bridged structure of the target molecule.
Diastereoselective Strecker Reaction and Subsequent Intramolecular Imide Formation
A highly effective and frequently documented method for synthesizing derivatives of this compound involves a sequence initiated by a diastereoselective Strecker reaction, followed by an intramolecular cyclization to form a key imide intermediate. researchgate.netzendy.ioresearchgate.net This strategy has proven robust for multigram synthesis. researchgate.netchemrxiv.org
The synthesis often commences with a commercially available and versatile starting material, methyl 3-oxocyclobutane-1-carboxylate. chemrxiv.org This ketone-bearing cyclobutane is an ideal precursor for the Strecker reaction, a multicomponent reaction that introduces an amino and a nitrile group across the carbonyl bond. researchgate.netresearchgate.net The reaction is typically performed using an amine, such as benzylamine (B48309), and a cyanide source, like trimethylsilyl (B98337) cyanide, to produce a 1-amino-1-cyanocyclobutane derivative. chemrxiv.org The presence of the ester group on the cyclobutane ring is critical for the subsequent cyclization step.
The general sequence starting from this precursor is outlined below:
Modified Strecker Reaction: Treatment of methyl 3-oxocyclobutane-1-carboxylate with benzylamine and trimethylsilyl cyanide.
Hydrolysis and Cyclization: The resulting aminonitrile is then subjected to conditions that hydrolyze the nitrile to a carboxylic acid and the ester to its corresponding acid, which subsequently undergoes intramolecular imide formation.
Intermediate Formation: This sequence leads to the formation of a key bicyclic dione intermediate. researchgate.netchemrxiv.org
Table 1: Key Reagents in the Strecker Reaction Approach
| Precursor | Reagents | Purpose |
| Methyl 3-oxocyclobutane-1-carboxylate | Benzylamine, Trimethylsilyl cyanide | Introduction of amino and cyano functionalities |
| Aminonitrile intermediate | Acid or Base | Hydrolysis and intramolecular imide formation |
The aforementioned synthetic sequence culminates in the formation of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a pivotal intermediate. researchgate.netresearchgate.netchemrxiv.org This compound serves as a versatile building block for a variety of more complex 3-azabicyclo[3.1.1]heptane derivatives. researchgate.netzendy.io The initial Strecker reaction using benzylamine yields an N-benzyl protected aminonitrile. This intermediate undergoes hydrolysis and cyclization, often with hydrochloric acid, to form a benzyl-protected bicyclic imide. Subsequent catalytic debenzylation, for instance through hydrogenation, furnishes the free 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which has been successfully synthesized on a scale of up to 30 grams. chemrxiv.org The utility of this intermediate is highlighted by its use in the preparation of monoprotected bicyclic diamines, which are valuable for drug discovery programs. researchgate.netchemrxiv.org
The stereochemical outcome of the Strecker reaction on substituted cyclobutanones is a critical aspect of these synthetic strategies. researchgate.net The diastereoselectivity arises from the controlled addition of the cyanide nucleophile to the iminium ion intermediate formed from the cyclobutanone (B123998). The facial selectivity of this addition is influenced by the steric and electronic properties of the substituents on the cyclobutane ring. arizona.edu In the case of 3-oxocyclobutanecarboxylate, the ester group directs the stereochemical course of the reaction, leading to a predominance of one diastereomer. researchgate.netchemrxiv.org This control is essential for producing enantiomerically pure final products, which is often a requirement for biologically active molecules. Asymmetric versions of the Strecker reaction, employing chiral auxiliaries, have been developed to afford aminonitriles with high diastereoselectivity, which can then be processed into enantiopure amino acids or their derivatives. researchgate.net
Intramolecular Cyclization of Amino Alcohol Precursors
An alternative approach to constructing bicyclic lactams involves the intramolecular cyclization of amino alcohol precursors. researchgate.netacs.org This method relies on forming the amide bond within a molecule that already contains the requisite amino and alcohol functionalities in a suitable stereochemical arrangement. For the synthesis of the this compound skeleton, this would entail a cis-1-amino-3-(hydroxymethyl)cyclobutane derivative. The cyclization can be promoted under various conditions, often involving activation of the alcohol or the amine to facilitate amide bond formation. This strategy is a fundamental transformation in the synthesis of various lactams and cyclic amines. researchgate.netnih.gov
Cyclization of Cyclobutane-Derived 1,3-Dicarboxylic Acid Derivatives
The formation of the 3-azabicyclo[3.1.1]heptane-2,4-dione, a direct precursor to the title lactam, can also be achieved through the cyclization of cyclobutane-1,3-dicarboxylic acid derivatives. researchgate.netresearchgate.net This approach begins with a cyclobutane ring bearing two carboxylic acid functions (or their ester or amide derivatives) in a 1,3-relationship. For instance, reacting a 1,3-dicarboxylic acid with an amine source, such as ammonia (B1221849) or a primary amine, under dehydrating conditions can lead to the formation of the corresponding bicyclic imide. This method leverages the proximity of the two carbonyl groups on the four-membered ring to drive the cyclization forward. The required cyclobutane-1,3-diacids can be prepared via methods like [2+2] photocyclization of appropriate precursors. nih.gov
General Synthetic Routes to the 3-Azabicyclo[3.1.1]heptane Scaffold for Subsequent Functionalization
The development of robust and versatile synthetic methods is crucial for accessing novel chemical matter. For the 3-azabicyclo[3.1.1]heptane system, chemists have devised several key approaches, with two notable methods being the reduction of specifically designed spirocyclic compounds and multicomponent strategies involving strained ring systems.
Reduction of Spirocyclic Oxetanyl Nitriles
A general and scalable approach to the 3-azabicyclo[3.1.1]heptane core has been developed through the reductive cyclization of spirocyclic oxetanyl nitriles. researchgate.netnih.gov This transformation was reportedly discovered unexpectedly during an attempt to reduce a spirocyclic oxetanyl nitrile to its corresponding primary amine. thieme-connect.comresearchgate.net Instead of the expected product, the strained 3-azabicyclo[3.1.1]heptane ring system was formed. thieme-connect.com
The mechanism of this transformation has been studied to understand the unexpected rearrangement. nih.govresearchgate.net The process is initiated by the reduction of the nitrile group to a primary amine. thieme-connect.comresearchgate.net It is proposed that the initially formed primary amine (4) undergoes an immediate intramolecular isomerization, where the nitrogen atom attacks one of the methylene (B1212753) carbons of the oxetane (B1205548) ring, leading to ring-opening of the oxetane and subsequent formation of the bicyclic amine (3a). researchgate.net The intermediacy of the primary amine has been confirmed through its independent synthesis and subsequent conversion to the bicyclic product. thieme-connect.com
The reaction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net Alternative conditions, such as sodium borohydride (B1222165) (NaBH₄) with cobalt(II) chloride (CoCl₂) in methanol, have also been developed, expanding the method's applicability. thieme-connect.comresearchgate.net
The scope of this methodology has been demonstrated to be quite broad. thieme-connect.com Various substituents on the spirocyclic oxetanyl nitrile precursor are tolerated, allowing for the synthesis of a diverse library of 3-azabicyclo[3.1.1]heptane derivatives.
Table 1: Substrate Scope for Reductive Cyclization This table is representative and based on findings from cited literature. Specific yields may vary.
| Starting Nitrile Substituent (R) | Product Yield (%) |
|---|---|
| Phenyl | 77 |
| 4-Fluorophenyl | 75 |
| 4-Chlorophenyl | 82 |
| 4-Methoxyphenyl | 71 |
A significant advantage of the reductive cyclization of spirocyclic oxetanyl nitriles is its proven scalability. nih.gov The synthesis has been successfully performed on a multigram scale, demonstrating its practical utility for producing substantial quantities of the 3-azabicyclo[3.1.1]heptane core. thieme-connect.comresearchgate.net The starting materials are often readily accessible from inexpensive commercial sources. thieme-connect.com For instance, the synthesis can commence from commercially available alcohol, which is converted in steps to the key spirocyclic oxetanyl nitrile intermediate. researchgate.net The entire sequence can be conducted without the need for chromatographic purification, which is a major advantage for large-scale industrial applications. thieme-connect.comthieme-connect.com This scalability and reproducibility make the methodology highly attractive for applications in medicinal chemistry and drug discovery programs. researchgate.netchemrxiv.org
Silver-Enabled Multicomponent Strategies
Another innovative route to the 3-azabicyclo[3.1.1]heptane scaffold involves a silver-enabled multicomponent reaction. researchgate.net This strategy provides rapid access to polysubstituted 3-azabicyclo[3.1.1]heptanes in a single step from simple, readily available starting materials. nih.govresearchgate.net This approach is part of a broader effort to use strained molecules in cycloaddition reactions to build complex molecular architectures. thieme-connect.com
This method utilizes bicyclo[1.1.0]butanes (BCBs) as highly strained and reactive precursors. researchgate.netnih.gov BCBs are known for their unique reactivity, driven by the release of significant ring strain. chemrxiv.org In this specific strategy, BCBs act as a three-atom component in a formal cycloaddition reaction with isocyanides. nih.govthieme-connect.com The reaction is catalyzed by a silver salt, such as silver carbonate (Ag₂CO₃). thieme-connect.com The use of BCBs allows for the construction of the bicyclo[3.1.1]heptane framework, with the nitrogen atom being incorporated from the isocyanide component. nih.gov This method enriches the growing set of valuable sp³-rich bicyclic building blocks available to chemists. researchgate.netresearchgate.net
The reaction is proposed to proceed through a complex cascade involving a formal [3+3]/[3+2]/retro-[3+2] cycloaddition sequence. researchgate.netnih.gov The process is thought to begin with the formation of a silver-isocyanide complex. thieme-connect.com This complex then engages with the bicyclobutane, initiating a series of bond formations and rearrangements that ultimately lead to the formation of the stable polysubstituted 3-azabicyclo[3.1.1]heptane product. nih.govthieme-connect.com This novel protocol is significant as it allows for the rapid generation of molecular complexity from simple starting materials, and the resulting products can be easily derivatized for further studies. nih.govresearchgate.net
Table 2: Overview of Synthetic Strategies
| Methodology | Precursors | Key Features |
|---|---|---|
| Reduction of Spirocyclic Oxetanyl Nitriles | Spirocyclic Oxetanyl Nitriles | Scalable, reproducible, uses accessible starting materials, often no chromatography needed. thieme-connect.comthieme-connect.com |
| Silver-Enabled Multicomponent Strategy | Bicyclobutanes (BCBs), Isocyanides | Rapid complexity generation, single operation, forms polysubstituted products. nih.govresearchgate.net |
Double Mannich Reactions of Cyclobutanone
The double Mannich reaction represents a classical approach to constructing bicyclic amine structures. researchgate.net This one-pot, three-component condensation involves an enolizable ketone, a primary amine, and a non-enolizable aldehyde (typically formaldehyde). nih.govorganic-chemistry.org In the context of the 3-azabicyclo[3.1.1]heptane system, cyclobutanone serves as the key ketone component. researchgate.netresearchgate.net
The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enolate of cyclobutanone. A second intramolecular Mannich-type reaction follows, leading to the bicyclic core. This method provides a straightforward entry into the 3-azabicyclo[3.1.1]heptane skeleton. nih.gov The efficiency of the reaction can be influenced by catalysts and reaction conditions, with ultrasonication being reported to significantly accelerate similar Mannich reactions. hielscher.com The Robinson synthesis of tropinone (B130398) is a well-known example of a double Mannich reaction creating a bicyclic alkaloid structure. nih.gov
Table 1: Key Components in Double Mannich Synthesis
| Component | Role | Example |
| Ketone | Provides the carbon framework and enolizable protons | Cyclobutanone researchgate.netresearchgate.net |
| Amine | Source of the nitrogen atom in the heterocycle | Primary amines organic-chemistry.org |
| Aldehyde | Forms the electrophilic iminium ion | Formaldehyde nih.gov |
Recyclization of 2-Oxaspiro[3.3]heptanes
Another established route to the 3-azabicyclo[3.1.1]heptane core involves the recyclization of 2-oxaspiro[3.3]heptanes. researchgate.net This strategy leverages a ring-transformation approach, where a pre-existing spirocyclic ether is converted into the desired nitrogen-containing bicyclic system. The synthesis of the 2-oxaspiro[3.3]heptane precursor itself can be achieved through various methods, such as the reaction of 3,3-bis(chloromethyl)oxetane (B146354) with tris(ethoxycarbonyl)methane, followed by reduction. thieme-connect.com The conversion to the azabicyclo[3.1.1]heptane derivative typically involves ring-opening of the oxetane followed by cyclization with an amine functionality. This method is noted as one of the known synthetic approaches for this particular bicyclic system. researchgate.net
Intramolecular [2+2] Cycloaddition Reactions
Intramolecular [2+2] cycloaddition reactions are a powerful and widely utilized strategy for the formation of four-membered rings, including the cyclobutane ring of the 3-azabicyclo[3.1.1]heptane system. researchgate.netresearchgate.net These reactions can be initiated thermally, photochemically, or with metal catalysis, offering a versatile toolkit for synthetic chemists. researchgate.netlibretexts.org The reaction involves the union of two unsaturated moieties within the same molecule to form a bicyclic product. nih.gov
Thermal intramolecular [2+2] cycloadditions provide a direct route to the 3-azabicyclo[3.1.1]heptane skeleton under heat, without the need for light. researchgate.netfiveable.me A notable example involves the use of dienes derived from Morita–Baylis–Hillman (MBH) adducts. researchgate.net The MBH reaction is an efficient carbon-carbon bond-forming reaction that generates multifunctional molecules. researchgate.net
In this specific application, 1,3-dienes bearing a 4,4-diaryl moiety, synthesized from MBH adducts, undergo a thermal intramolecular [2+2] cycloaddition to yield various 3-azabicyclo[3.1.1]heptane derivatives. researchgate.netresearchgate.net This method has been shown to be effective for creating not only 3-azabicyclo[3.1.1]heptanes but also related bicyclo[3.1.1]heptane and 3-oxabicyclo[3.1.1]heptane systems. researchgate.net The reaction is believed to proceed through a concerted mechanism. fiveable.me
Table 2: Example of Thermal [2+2] Cycloaddition for 3-Azabicyclo[3.1.1]heptane Synthesis
| Starting Material Type | Reaction Condition | Product | Reference |
| Morita–Baylis–Hillman Adduct-Derived 1,3-Dienes | Thermal | 3-Azabicyclo[3.1.1]heptane derivatives | researchgate.netresearchgate.net |
Photochemical [2+2] cycloadditions are a classic and effective method for synthesizing strained four-membered rings. libretexts.org These reactions are initiated by the absorption of light by one of the reacting partners, which must contain a chromophore. libretexts.org This process generates an excited state that undergoes cycloaddition. libretexts.org
This strategy has been applied to the synthesis of the 3-azabicyclo[3.1.1]heptane system, often involving the intramolecular cyclization of an alkene and an imine or a related nitrogen-containing functional group. researchgate.netresearchgate.net The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a prime example of this approach for forming azetidines, the four-membered nitrogen-containing ring that is part of the target bicyclic structure. researchgate.netresearchgate.net Visible-light-mediated protocols using photocatalysts have emerged as a mild and general method for these transformations, expanding their scope and functional group tolerance. chemrxiv.org
Table 3: Principles of Photochemical [2+2] Cycloadditions
| Feature | Description |
| Initiation | Absorption of light by a conjugated system (chromophore) libretexts.org |
| Intermediate | Excited state molecule (singlet or triplet diradical) beilstein-journals.org |
| Key Reaction Type | Aza Paternò-Büchi reaction (imine + alkene) researchgate.netchemrxiv.org |
| Modern Approach | Visible-light photocatalysis for milder conditions chemrxiv.org |
Metal catalysts can facilitate [2+2] cycloaddition reactions that might otherwise be inefficient or forbidden under thermal conditions. wikipedia.org Transition metals can coordinate to the unsaturated reactants, bringing them into close proximity and lowering the activation energy for the cycloaddition. wikipedia.org This approach has been noted as a viable method for constructing the 3-azabicyclo[3.1.1]heptane framework. researchgate.net
While specific examples for the synthesis of this compound via this method are less detailed in the provided context, the general principle involves the formation of a metallocycle intermediate. wikipedia.orgacs.org For instance, iron-catalyzed intermolecular [2+2] cycloadditions of unactivated alkenes have been developed, showcasing the power of base metals in promoting these transformations. nih.gov Such strategies expand the scope of accessible cyclobutane-containing structures from readily available starting materials. nih.gov
Synthesis of Specific Ketone and Related Derivatives of the 3-Azabicyclo[3.1.1]heptane System
The synthesis of specific, functionalized derivatives of the 3-azabicyclo[3.1.1]heptane core is crucial for applications in medicinal chemistry. An efficient, multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been reported, highlighting its utility as a versatile building block. researchgate.net
The synthesis starts from 1,3-dibromocyclobutane (B6250088) and benzylamine, which undergo a double alkylation to form 3-benzyl-3-azabicyclo[3.1.1]heptane. Subsequent oxidation furnishes the target ketone, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, in high yield. researchgate.net This ketone serves as a platform for further derivatization.
Table 4: Derivatization of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
| Reagent | Transformation | Product Type | Reference |
| PhMgBr | Grignard Addition | Tertiary Alcohol | researchgate.net |
| NaBH₄ | Reduction | Secondary Alcohol | researchgate.net |
| (Trifluoromethyl)trimethylsilane | Ruppert-Prakash Reagent Addition | Trifluoromethylated Alcohol | researchgate.net |
| Hydroxylamine, then reduction | Reductive Amination | Diamine | researchgate.net |
These transformations demonstrate the ease with which the ketone can be converted into a range of 4-substituted piperidine (B6355638) analogues, which are valuable for drug discovery programs. researchgate.net
Preparation of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
An efficient, two-step synthesis for the previously unknown 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been developed, allowing for multigram scale production. nih.govacs.org This compound serves as a valuable building block for creating novel, conformationally restricted piperidine derivatives through selective derivatization of the cyclobutane ring. nih.govresearchgate.net The synthesis has been described in detail, and the resulting compound is noted for its potential in medicinal chemistry. mykhailiukchem.orgorcid.org The structure of this and related derivatives has been confirmed through methods such as X-ray crystallography. nih.gov
The synthetic pathway provides access to a range of 4-substituted piperidine analogs. researchgate.net This methodology highlights the utility of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one as a versatile intermediate in the synthesis of complex molecules for drug discovery. researchgate.netbiosynth.com
Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptan-2-thione
The novel bridged bicyclic morpholinethione, (±)-6-oxa-3-azabicyclo[3.1.1]heptan-2-thione, has been synthesized in a six-step process. researchgate.net This conformationally restricted morpholinethione is prepared stereoselectively using simple chemistry and readily available starting materials. researchgate.net A key step in this synthesis is the formation of the oxetane ring via an intramolecular alkylation reaction. researchgate.net
This compound is considered a potential synthon for the preparation of new heteroaryl-annulated bicyclic morpholines. researchgate.netacs.org The development of synthetic routes to such bridged bicyclic morpholines is significant as they are important building blocks in medicinal chemistry. derpharmachemica.comresearchgate.net
Synthesis of 2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles
A notable method for the synthesis of various 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles has been established. d-nb.infothieme-connect.com This approach utilizes 3-(2-chloroethyl)cyclobutanone as a key starting material, which can be prepared on a multigram scale. thieme-connect.com The resulting bicyclic compounds are valuable scaffolds in the design of constrained pipecolic acid analogues. d-nb.infothieme-connect.com
The core of this synthetic strategy involves a dynamic addition-intramolecular substitution sequence. researchgate.netresearchgate.net This key step consists of a reversible addition of hydrogen cyanide to imines generated in situ from 3-(2-chloroethyl)cyclobutanone and various primary amines. thieme-connect.comresearchgate.netresearchgate.net This is followed by an intramolecular nucleophilic substitution, which leads to the formation of the 2-azabicyclo[3.1.1]heptane skeleton in moderate to good yields (47-92%). researchgate.netresearchgate.net This method has proven to be applicable to a wide range of amines, producing a variety of bicyclic carbonitriles. thieme-connect.com
Table 1: Yields of 2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles
| Alkyl Group (R) | Yield (%) |
| Benzyl | 79 |
| p-Methoxybenzyl | 75 |
| Isopropyl | 59 |
| n-Propyl | 68 |
| Isobutyl | 65 |
| n-Butyl | 72 |
| 4-Methylbenzyl | 81 |
| 2,4-Dimethoxybenzyl | 78 |
| p-Methoxyphenyl | 47 |
| Ethyl | 62 |
| Methyl | 55 |
Data sourced from research on the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. d-nb.infothieme-connect.com
The carbonitrile group in the 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles is a versatile functional group that can be readily converted to an aminomethyl group. researchgate.net This reduction is typically achieved in high yields (93-99%) using a reducing agent such as lithium aluminum hydride. researchgate.netresearchgate.netthieme-connect.com This transformation is crucial as it provides access to the corresponding bicyclic amines, which are constrained analogs of piperidine and hold potential for various applications in medicinal chemistry. d-nb.inforesearchgate.net
Reactions Involving the Ketone Functionality
The ketone group at the 2-position of this compound is part of a lactam (a cyclic amide). The reactivity of this group is influenced by the strain inherent in the bicyclic system, which can lead to chemical behaviors that differ from those of more common, planar amides.
The reduction of the lactam carbonyl in this compound to the corresponding amino alcohol or the complete reduction to the cyclic amine (3-azabicyclo[3.1.1]heptane) represents a key transformation. While specific examples for this exact molecule are not extensively detailed, the reduction of related amides and lactams within this bicyclic family is documented. For instance, the reduction of an N-Boc protected amino acid coupled with a substituted piperidine, which contains the 3-azabicyclo[3.1.1]heptane core, has been accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemrxiv.orgresearchgate.net This reaction typically leads to the full reduction of the amide to an amine. chemrxiv.orgresearchgate.net
In a related context, the synthesis of the core 3-azabicyclo[3.1.1]heptane amine structure has been achieved through the reduction of spirocyclic oxetanyl nitriles using reagents such as LiAlH₄ or a combination of sodium borohydride (NaBH₄) and cobalt(II) chloride. chemrxiv.orgresearchgate.netchemrxiv.org Although this is part of the scaffold's synthesis rather than a direct reduction of the lactam, it highlights the utility of hydride reagents in manipulating this bicyclic system. The reduction of a related dibenzyl derivative with borane (B79455) dimethyl sulfide (B99878) complex (BH₃·Me₂S) has also been reported to yield the corresponding secondary amine. chemrxiv.org
| Precursor/Related Compound | Reagent(s) | Product Type | Reference |
| N-Boc-3-azabicyclo[3.1.1]heptane derivative (amide) | LiAlH₄ | Saturated amine | chemrxiv.orgresearchgate.net |
| Spirocyclic oxetanyl nitrile | LiAlH₄ or NaBH₄/CoCl₂ | 3-Azabicyclo[3.1.1]heptane (amine) | chemrxiv.orgresearchgate.netchemrxiv.org |
| Dibenzyl-3-azabicyclo[3.1.1]heptane derivative | BH₃·Me₂S | Secondary amine | chemrxiv.org |
Functional group interconversions starting from the ketone of this compound would involve leveraging the lactam reactivity. The synthesis of a related thione analog, (±)-6-oxa-3-azabicyclo[3.1.1]heptan-2-thione, suggests that the carbonyl can be converted to other functionalities, providing a synthon for further reactions. researchgate.net While not a direct interconversion, the synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione from a cyclobutane precursor involves the formation of a bicyclic imide, showcasing the manipulation of carbonyl-like functionality within this scaffold. chemrxiv.orgzendy.ioresearchgate.netresearchgate.net The synthesis of novel glutamate (B1630785) analogs has also been achieved using this compound intermediates, which are formed via an intramolecular photocycloaddition of an α,β-unsaturated amide ester. researchgate.net
Derivatization Strategies on the Bicyclic Ring System
Much of the chemical research on the 3-azabicyclo[3.1.1]heptane system has been focused on its derivatization to create a variety of building blocks for drug discovery.
An efficient method for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives involves the intramolecular formation of an imide from a functionalized cyclobutane derivative. chemrxiv.orgzendy.io This approach leads to key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. chemrxiv.orgzendy.ioresearchgate.netresearchgate.net This dione can then be used to synthesize a range of monoprotected bicyclic diamines and bridged analogs of thalidomide (B1683933). chemrxiv.orgzendy.ioresearchgate.netresearchgate.netchemrxiv.org For example, the free amino group of the dione can react with various phthalic anhydrides or isatoic anhydride (B1165640) to introduce diverse substituents. chemrxiv.org
Furthermore, the synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes, which are isomers of the title compound's family, has been achieved on a large scale. These methods allow for the creation of diastereomerically pure cis- and trans-N-Boc-monoprotected diamines and amino alcohols. acs.org
Broader Scope of Substitutions and Modifications of the Scaffold
The 3-azabicyclo[3.1.1]heptane scaffold is a versatile template for creating complex molecular architectures. Research has demonstrated the synthesis of various derivatives for use as building blocks in medicinal chemistry. chemrxiv.orgzendy.io A key strategy involves the diastereoselective Strecker reaction on 3-oxocyclobutanecarboxylate to install the necessary functional groups on the cyclobutane ring before the formation of the bicyclic system. chemrxiv.orgzendy.io
The resulting 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione is a versatile intermediate. chemrxiv.orgzendy.ioresearchgate.netresearchgate.net Its amino group can be derivatized, and the dione functionality offers sites for further chemical transformations. For instance, after catalytic debenzylation of a precursor, the key dione intermediate can be obtained on a multigram scale. chemrxiv.org This intermediate has been used to prepare a series of bridged thalidomide analogs by reacting it with different substituted phthalic anhydrides. chemrxiv.org Additionally, it has been converted into various monoprotected diamines, which are valuable for drug discovery programs. chemrxiv.org The modification of the scaffold has also been demonstrated by its incorporation into the structure of the antihistamine drug Rupatadine, where it replaced a pyridine (B92270) ring, leading to significantly improved physicochemical properties such as solubility and metabolic stability. chemrxiv.orgnih.govresearchgate.net
| Starting Material | Reaction/Modification | Product | Reference |
| 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Reaction with phthalic anhydrides | Bridged thalidomide analogs | chemrxiv.org |
| 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Multi-step synthesis | Monoprotected bicyclic diamines | chemrxiv.org |
| N-Boc-3-azabicyclo[3.1.1]heptane amino acid | Coupling and reduction | Saturated Rupatadine analog | chemrxiv.orgresearchgate.net |
| N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Monodecarboxylation | N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids (cis and trans) | acs.org |
Computational Studies on 3 Azabicyclo 3.1.1 Heptan 2 One and Its Conformationally Restricted Analogues
Molecular Docking and Binding Affinity Analyses
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of ligands within the active site of a biological target. For 3-Azabicyclo[3.1.1]heptan-2-one and its derivatives, these studies elucidate how the distinct bicyclic framework influences receptor interactions, paving the way for the rational design of potent and selective modulators of various protein targets.
Influence of the Bicyclic Ketone Structure on Receptor Interactions
The rigid bicyclic structure of this compound imposes significant conformational constraints, which can be advantageous in drug design. This rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The bicyclic nature of these compounds provides a three-dimensional scaffold that can explore regions of a receptor's binding pocket that are inaccessible to planar molecules. bldpharm.com
Studies on bicyclic σ receptor ligands have shown that substituents on the bicyclic framework can lead to unfavorable steric interactions with the receptor protein, highlighting the importance of the scaffold's orientation and substitution pattern for optimal binding. researchgate.net For instance, in a series of P2Y14 receptor antagonists, the introduction of a 3-azabicyclo[3.1.1]heptane moiety, particularly with an α-hydroxyl group, significantly increased binding affinity compared to simpler cyclic and acyclic analogues. researchgate.netnih.gov This enhancement is attributed to the specific conformational presentation of key interacting groups by the rigid bicyclic core. researchgate.netnih.gov
Furthermore, the replacement of a planar phenyl ring with a bicyclo[2.2.2]octane system, a related bridged bicyclic structure, has been shown to improve pharmacokinetic properties by introducing steric hindrance that can shield a molecule from metabolic degradation. pharmablock.com The ketone group within the this compound structure can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within a binding site. acs.org The constrained nature of the bicyclic lactam can also influence the reactivity and basicity of the amide nitrogen, making it behave more like an amine, which can have profound effects on its interactions with receptor residues. researchgate.net
Analysis of Hydrogen Bonding and π-Stacking in Ligand-Receptor Complexes
Hydrogen bonds and π-stacking are fundamental non-covalent interactions that govern the stability of ligand-receptor complexes. rsc.orghelsinki.fi The this compound scaffold, while not aromatic, can participate in significant interactions that influence binding affinity. The lactam moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it capable of forming specific and directional interactions with protein residues. nih.gov
Computational studies have demonstrated that hydrogen bonding can enhance the strength of π-π stacking interactions by causing π depletion in aromatic rings, which in turn affects their aromatic character. rsc.org While this compound itself lacks an aromatic ring for classical π-stacking, its substituents or the aromatic residues in the receptor's active site can engage in such interactions. The cooperation between hydrogen bonds and π-stacking has been shown to be crucial for the facile intermolecular electron transfer that underlies the quenching of luminescence in some metal-organic framework sensors. rsc.org
Conformational Analysis and Structural Dynamics of the Bridged System
The bridged bicyclo[3.1.1]heptane core of this compound imposes significant geometric constraints, resulting in a highly strained and rigid molecular architecture. This rigidity is a defining feature that distinguishes it from more flexible monocyclic or acyclic systems and has profound implications for its biological activity.
Computational modeling suggests that the 3-azabicyclo[3.1.1]heptane framework adopts a conformation that minimizes steric hindrance while optimizing electronic interactions. The bicyclic structure restricts molecular motion to specific vibrational modes and limited conformational changes. This conformational restriction can be advantageous in drug discovery, as it pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding to a target receptor.
The amide bond within bridged lactams like this compound is often distorted from planarity. researchgate.net This distortion, a consequence of the geometric constraints of the bicyclic system, significantly affects the chemical properties of the amide group, including the bond lengths of the N-C(O) and C=O bonds. nih.gov Increased distortion leads to a lengthening of the N-C(O) bond and a slight shortening of the C=O bond, indicating a greater contribution from the amino ketone resonance form. nih.gov This structural perturbation can dramatically alter the reactivity and basicity of the amide nitrogen. researchgate.net
The table below summarizes key conformational parameters for bridged lactam systems, illustrating the impact of the bicyclic framework on amide bond geometry.
| Parameter | Description | Typical Value in Planar Amides | Value in Distorted Bridged Lactams |
| τ (Twist angle) | The dihedral angle Cα-N-C(O)-Cα', measuring the twist around the N-C(O) bond. | ~0° | Can be significant, indicating non-planarity. |
| χN (Nitrogen pyramidalization) | The sum of the angles around the nitrogen atom minus 360°, indicating the degree of pyramidalization. | ~0° | Can be large, reflecting a more sp3-hybridized character. |
| N-C(O) bond length | The distance between the nitrogen and carbonyl carbon atoms. | ~1.33 Å | Can be significantly longer, approaching a single bond length. |
| C=O bond length | The distance between the carbonyl carbon and oxygen atoms. | ~1.23 Å | May be slightly shorter. |
This table provides generalized values. Specific values for this compound would require dedicated computational studies.
Geometric Parameter Analysis for Bioisosteric Comparisons with Planar Ring Systems
The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone of medicinal chemistry. nih.gov The rigid, three-dimensional scaffold of this compound and its parent carbocycle, bicyclo[3.1.1]heptane, have been explored as bioisosteres for planar aromatic rings like benzene (B151609) and pyridine (B92270). chemrxiv.orgresearchgate.netresearchgate.net
Computational and X-ray crystallographic analyses have been employed to compare the geometric parameters of the 3-azabicyclo[3.1.1]heptane core with those of a 3,5-disubstituted pyridine ring. chemrxiv.orgresearchgate.net These studies focus on parameters such as the distance between exit vectors (the points of substituent attachment) and the angle between them. While the distances in the bicyclic system are slightly shorter than in the pyridine ring, the angle between the exit vectors is remarkably similar. chemrxiv.org This geometric resemblance allows the 3-azabicyclo[3.1.1]heptane scaffold to mimic the spatial arrangement of substituents presented by a pyridine ring, while offering improved physicochemical properties such as increased solubility and metabolic stability. chemrxiv.orgresearchgate.net
The replacement of a meta-substituted benzene ring with a bicyclo[3.1.1]heptane scaffold has also been shown to be a viable strategy in drug design. acs.org The bicyclic core mimics the 120° angle of the meta-substituents on the benzene ring. acs.org Introducing a heteroatom, such as oxygen in 3-oxabicyclo[3.1.1]heptane, can further modulate properties like solubility. chemrxiv.org
The following table presents a comparison of key geometric parameters between the 3-azabicyclo[3.1.1]heptane core and a 3,5-disubstituted pyridine ring, based on published X-ray data. chemrxiv.org
| Geometric Parameter | 3-Azabicyclo[3.1.1]heptane | 3,5-Disubstituted Pyridine |
| Distance r (Å) | ~2.12 | ~2.41 |
| Distance d (Å) | ~4.79 - 4.81 | ~5.06 |
| Angle φ (°) | ~124 - 126 | ~125 |
These data underscore the structural analogy between the saturated, three-dimensional bicyclic scaffold and the planar aromatic ring, providing a rational basis for its use as a bioisosteric replacement in drug discovery.
Applications and Research Utility of 3 Azabicyclo 3.1.1 Heptan 2 One As a Chemical Scaffold and Building Block
Building Blocks in Advanced Organic Synthesis and Medicinal Chemistry Programs
The 3-azabicyclo[3.1.1]heptane framework, and specifically its derivative 3-azabicyclo[3.1.1]heptan-2-one, are recognized as important building blocks in medicinal chemistry. researchgate.netchemrxiv.orgchemrxiv.org Their constrained bicyclic nature allows for the precise spatial arrangement of functional groups, a desirable feature in the design of selective ligands for biological targets.
A key application of the 3-azabicyclo[3.1.1]heptane system is in the synthesis of monoprotected bicyclic diamines. These diamines are valuable intermediates in drug discovery programs, offering a scaffold to which various substituents can be attached. researchgate.netchemrxiv.orgresearchgate.net An efficient, multigram synthesis has been developed starting from 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. chemrxiv.org This key intermediate can be synthesized through a sequence involving a diastereoselective Strecker reaction on a cyclobutane (B1203170) precursor followed by intramolecular imide formation. researchgate.netchemrxiv.orgzendy.io
The synthesis of a monoprotected diamine often begins with the protection of the free amino group of the dione (B5365651) intermediate, for example, with benzaldehyde. chemrxiv.org Subsequent chemical transformations, including reductions and further protection/deprotection steps, yield the desired monoprotected bicyclic diamines. chemrxiv.orgresearchgate.net These building blocks are then ready for incorporation into more complex molecular architectures. chemrxiv.org
The unique structure of this compound and its derivatives makes them ideal precursors for constructing more complex molecules. chemshuttle.com For instance, 3-benzyl-3-azabicyclo[3.1.1]heptan-2-one is noted for its utility in creating intricate molecular frameworks. chemshuttle.com The bicyclic system can be selectively functionalized, allowing for the controlled addition of various chemical moieties. acs.orgnih.gov This controlled derivatization is crucial in medicinal chemistry for exploring the structure-activity relationships of a potential drug candidate. The rigidity of the scaffold helps in maintaining a specific conformation, which can lead to selective interactions with biological targets like kinase ATP-binding pockets. chemshuttle.com
Bioisosteric Replacement Strategies Involving the 3-Azabicyclo[3.1.1]heptane Core
Bioisosterism, the replacement of a part of a molecule with another group having similar physical or chemical properties, is a widely used strategy in drug design. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a significant player in this field, particularly as a saturated, three-dimensional substitute for planar aromatic rings. nih.govresearchgate.net
The replacement of flat aromatic rings with sp³-rich, three-dimensional scaffolds is a strategy employed to enhance the physicochemical and pharmacokinetic properties of drug candidates. researchgate.net The 3-azabicyclo[3.1.1]heptane core has been proposed as a saturated bioisostere for pyridine (B92270) and piperidine (B6355638), two of the most common heterocyclic rings found in pharmaceuticals. researchgate.netchemrxiv.org It has also been considered as a bioisostere for meta-substituted benzene (B151609) rings. acs.orgnih.gov
The rationale for this replacement lies in the geometric similarity between the bicyclic scaffold and the aromatic rings it mimics. For instance, the distance and angle between substituents on the 3-azabicyclo[3.1.1]heptane core can closely match those of a 3,5-disubstituted pyridine ring. researchgate.netresearchgate.net This structural mimicry allows the bicyclic analogue to retain biological activity while potentially offering improved properties such as increased solubility, better metabolic stability, and reduced lipophilicity. thieme-connect.comresearchgate.net
| Parameter | 3-Azabicyclo[3.1.1]heptane | Pyridine |
|---|---|---|
| Distance between substituents (r) | ~4.79–4.81 Å | ~5.06 Å |
| Angle between exit vectors (ϕ) | Similar angular models |
The practical application of the 3-azabicyclo[3.1.1]heptane core as a bioisostere has been demonstrated in several biologically active compounds.
A notable example is the antihistamine drug Rupatidine . Researchers replaced the pyridine ring in rupatidine with a 3-azabicyclo[3.1.1]heptane scaffold. thieme-connect.comresearchgate.netnih.gov The resulting analogue exhibited a significant improvement in its physicochemical properties, including a 12-fold increase in solubility, an 8-fold decrease in lipophilicity, and an 11-fold increase in metabolic stability compared to the parent drug. princeton.edu These enhancements highlight the potential of this bioisosteric replacement strategy to create more drug-like molecules. researchgate.netthieme-connect.comresearchgate.net
The 3-azabicyclo[3.1.1]heptane scaffold has also been utilized in the design and synthesis of bridged analogues of Thalidomide (B1683933) . researchgate.netchemrxiv.orgresearchgate.net Thalidomide is an anticancer drug and a well-known component of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins. researchgate.netchemrxiv.org
Scaffold Replacements in Biologically Active Compounds (e.g., Rupatidine, Thalidomide Analogs)
Impact on Physicochemical Properties and Metabolic Stability of Drug Candidates
A key application of the 3-azabicyclo[3.1.1]heptane framework is its use as a bioisostere for aromatic and heteroaromatic rings to improve the developability of drug candidates. chemrxiv.org Replacing flat, planar ring systems with sp³-rich, three-dimensional scaffolds like 3-azabicyclo[3.1.1]heptane can lead to significant improvements in critical physicochemical properties. chemrxiv.orgresearchgate.net Research has demonstrated that such substitutions can enhance aqueous solubility, increase metabolic stability, and reduce lipophilicity—all desirable traits for drug candidates. chemrxiv.orgresearchgate.net
A notable example is the modification of the antihistamine drug Rupatadine. researchgate.netresearchgate.net In a study, the pyridine ring of Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane core. researchgate.netresearchgate.netresearchgate.net This single substitution resulted in a dramatic improvement across several key parameters: solubility, lipophilicity, and metabolic stability. researchgate.netresearchgate.net The metabolic half-life of the resulting analog was more than ten times longer than that of the parent drug. researchgate.net This enhancement is attributed to the saturated, non-aromatic nature of the bicyclic core, which is less susceptible to oxidative metabolism by liver enzymes. researchgate.net
| Compound | Experimental Lipophilicity (logD) | Metabolic Stability (CLint, mg·min⁻¹·µL⁻¹) | Metabolic Half-life (t½, min) | Reference |
|---|---|---|---|---|
| Rupatadine | >4.5 | 517 | 3.2 | researchgate.net |
| 3-Azabicyclo[3.1.1]heptane Analog (52) | 3.8 | 47 | 35.7 | researchgate.net |
This strategy is not unique to this specific scaffold; similar improvements have been noted when replacing phenyl rings in other drugs, such as Imatinib and the anticancer agent sonidegib, with related bicyclic systems like 2-oxabicyclo[2.2.2]octane and 3-oxabicyclo[3.1.1]heptane, respectively. researchgate.netacs.org
Design of Conformationally Restricted Molecules for Structure-Activity Relationship Studies
The rigid bicyclo[3.1.1]heptane framework is characterized by significant conformational restrictions, with bridgehead carbons that maintain fixed spatial relationships. This inherent rigidity makes it an excellent tool for structure-activity relationship (SAR) studies. By incorporating this scaffold into a molecule, chemists can lock a portion of the structure into a specific three-dimensional orientation. This reduces the entropic penalty associated with a flexible molecule binding to a biological target.
This conformational constraint allows researchers to probe the optimal spatial arrangement of functional groups required for biological activity. For instance, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been identified as a promising building block for creating novel, conformationally restricted derivatives of piperidine. nih.gov By using this rigid core, the resulting molecules can be studied to understand how precise positioning of substituents affects their interaction with enzymes and receptors. This approach provides clear insights into the pharmacophore, guiding the design of more potent and selective drug candidates.
Academic Exploration of Potential Biological Interactions of Derived Compounds
The 3-azabicyclo[3.1.1]heptane scaffold has served as a foundation for the synthesis of compounds with potential therapeutic applications. Research into its derivatives has explored a range of biological activities. One significant area of investigation is in oncology, where bridged analogs of the anticancer drug Thalidomide have been synthesized using a 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate. chemrxiv.org Derivatives of the closely related 3-azabicyclo[3.1.0]hexane framework have also demonstrated notable antitumor and antiproliferative activities. mdpi.commdpi.com
Beyond cancer, derivatives have been explored for other indications. For example, compounds derived from 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one have shown potential in targeting neurological and psychiatric disorders and have been investigated as precursors for β-lactam antibiotics.
Significant research has focused on the cytostatic effects of derivatives of the related 3-azabicyclo[3.1.0]hexane scaffold, particularly spiro-fused oxindole (B195798) derivatives. mdpi.com In studies using murine fibroblast 3T3 and SV-40 transformed murine fibroblast 3T3-SV40 cell lines, certain derivatives were found to be selectively cytotoxic against the transformed (cancerous) 3T3-SV40 cells. mdpi.com
These compounds were shown to induce a significant perturbation of the cell cycle, causing an accumulation of cells in the G0/G1 phase. mdpi.com Furthermore, they had a profound impact on cell morphology and motility. Treatment with the compounds led to the disruption of the actin cytoskeleton. mdpi.com A key finding was the significant reduction in filopodium-like membrane protrusions, which are associated with cell motility and invasion. mdpi.com In one study, the number of 3T3-SV40 cells exhibiting these protrusions dropped from 86% in control cells to as low as 6% after treatment, suggesting a potent cytostatic effect that inhibits the cells' ability to move and potentially metastasize. mdpi.com
| Observed Effect | Finding | Reference |
|---|---|---|
| Cell Cycle Arrest | Accumulation of cells in the G0/G1 phase | mdpi.com |
| Actin Cytoskeleton | Disruption and disappearance of actin filaments | mdpi.com |
| Cell Motility | Reduction in filopodium-like membrane protrusions from 86% (control) to 6-18% (treated) | mdpi.com |
Comparative Studies with Other Azabicyclic Frameworks
The utility of the 3-azabicyclo[3.1.1]heptane scaffold is often highlighted through comparative studies with other chemical frameworks. It is frequently presented as a saturated, three-dimensional bioisostere of 3,5-disubstituted pyridine. researchgate.netresearchgate.netresearchgate.net This comparison is based on the similar geometric arrangement of exit vectors, yet the saturated core offers superior physicochemical properties, as demonstrated in the Rupatadine case. researchgate.net
The scaffold is also compared to other bicyclic systems. For example, its isomer, 6-azabicyclo[3.1.1]heptane, is considered a nonclassical, conformationally restricted isostere of piperidine. researchgate.netthieme-connect.com Unlike flexible piperidines, the rigid bicyclic structure can stabilize specific conformations (distorted chair or boat), providing chemists with distinct structural options for drug design. thieme-connect.com When compared to larger ring systems like 3-azabicyclo[3.2.1]octane, the [3.1.1] framework offers greater conformational rigidity. In studies comparing the antiproliferative activity of [3-azabicyclo[3.1.0]hexane]-oxindole derivatives to cyclopropa[a]pyrrolizidine-2,3′-oxindole derivatives, the former generally showed superior performance. mdpi.com
| Framework | Relationship/Comparison | Key Feature | Reference |
|---|---|---|---|
| 3,5-Disubstituted Pyridine | Aromatic analog | 3-Azabicyclo[3.1.1]heptane acts as a saturated bioisostere with improved physicochemical properties. | researchgate.netresearchgate.netresearchgate.net |
| Piperidine | Monocyclic analog | The isomeric 6-azabicyclo[3.1.1]heptane provides a conformationally restricted version, mimicking specific chair/boat forms. | researchgate.netthieme-connect.com |
| 3-Azabicyclo[3.2.1]octane | Larger bicyclic analog | Possesses higher conformational flexibility compared to the [3.1.1] system. | |
| Cyclopropa[a]pyrrolizidine-oxindole | Alternative heterocyclic scaffold | Showed less antiproliferative activity compared to [3-azabicyclo[3.1.0]hexane]-oxindole derivatives in a comparative study. | mdpi.com |
Advanced Methodologies and Future Research Directions for 3 Azabicyclo 3.1.1 Heptan 2 One Research
The unique, conformationally restricted scaffold of 3-azabicyclo[3.1.1]heptan-2-one and its derivatives has positioned them as valuable building blocks in medicinal chemistry and materials science. As research interest grows, the development of advanced synthetic methodologies and a deeper understanding of their chemical behavior are critical. Future efforts are directed towards enhancing the efficiency, stereocontrol, and diversity of synthetic routes, as well as elucidating the mechanisms of novel chemical transformations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Azabicyclo[3.1.1]heptan-2-one, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A two-step multigram synthesis involves (1) cyclization of precursor amines or ketones under acidic or basic conditions and (2) functionalization via oxidation or substitution. Key reagents include lithium aluminum hydride (reduction) and potassium permanganate (oxidation). Reaction temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions . Yield optimization requires precise stoichiometry and purification via column chromatography or recrystallization .
Q. How is the bicyclic structure of this compound confirmed using spectroscopic techniques?
- Analytical Workflow :
- NMR : and NMR identify proton environments and carbon hybridization. For example, the ketone carbonyl resonates at ~210 ppm in NMR .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 111.14 g/mol for C₆H₉NO) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating bicyclic geometry .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?
- Stereocontrol Methods :
- Chiral Auxiliaries : Use (1S,4R)-configured precursors to enforce enantioselectivity (>98% ee) .
- Catalytic Asymmetric Synthesis : Palladium or organocatalysts enable enantioselective cyclization .
- Resolution Techniques : Chiral HPLC separates diastereomers post-synthesis .
Q. How does computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- Methodology :
- Docking Studies : Molecular dynamics simulations assess binding affinity to targets like GPCRs or enzymes. The bicyclic core mimics meta-substituted benzene rings, aligning substituents at ~120° angles for optimal receptor interaction .
- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with bioactivity .
Q. What are the mechanistic insights into the compound’s interaction with neurological targets (e.g., cannabinoid receptors)?
- Experimental Design :
- Radioligand Binding Assays : Measure displacement of [³H]CP-55,940 in rat brain membranes to determine Kᵢ values .
- Functional Assays : Calcium flux or cAMP inhibition in HEK293 cells transfected with CB1/CB2 receptors .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activity across studies?
- Case Example : Conflicting IC₅₀ values for enzyme inhibition may arise from assay conditions (pH, temperature) or impurity levels (>95% purity required). Reproducibility requires standardized protocols (e.g., ATP concentration in kinase assays) and independent validation via orthogonal methods (SPR vs. fluorescence) .
Safety and Handling
Q. What are the recommended storage and handling protocols for this compound?
- Guidelines :
- Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Applications in Drug Discovery
Q. How is this compound utilized as a scaffold for protease inhibitors?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
